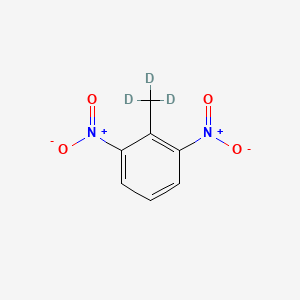
Piperidine-4-thiol hydrochloride
描述
Piperidine-4-thiol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom this compound is characterized by the presence of a thiol group (-SH) at the fourth position of the piperidine ring, and it is typically found in its hydrochloride salt form
作用机制
Target of Action
Piperidine-4-thiol hydrochloride, a derivative of piperidine, has been observed to have potential therapeutic properties, particularly in the field of oncology . It acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
The compound interacts with its targets, leading to changes in several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These interactions lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Biochemical Pathways
This compound affects various biochemical pathways. It has been observed to regulate several crucial signaling pathways essential for the establishment of cancers . Furthermore, it leads to inhibition of cell migration and helps in cell cycle arrest .
Pharmacokinetics
Piperidine derivatives are known to have significant roles in various physiological activities like anti-asthmatic, anti-tumor immunomodulatory, cytoprotective, and hepatoprotective .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its potential anticancer applications. It has been observed to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
生化分析
Biochemical Properties
Piperidine-4-thiol hydrochloride plays a significant role in biochemical reactions, particularly in the preparation of anpirtoline, a non-opioid centrally acting analgesic . It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism . The thiol group in this compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, it can act as a reducing agent, participating in redox reactions within cells.
Cellular Effects
This compound influences various cellular processes. It can modulate cell signaling pathways by interacting with proteins involved in these pathways. For instance, it may affect the activity of kinases and phosphatases, leading to changes in phosphorylation states of target proteins. This compound can also impact gene expression by altering the activity of transcription factors and other regulatory proteins. Furthermore, this compound can influence cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can result in enzyme inhibition or activation, depending on the specific protein involved. Additionally, this compound can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under normal conditions but can degrade when exposed to air and moisture . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity. In vitro and in vivo studies have shown that the compound can have lasting effects on cellular processes, depending on the duration and concentration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress and cell death . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response. These effects are dose-dependent and can vary between different animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, which catalyze the oxidation of the thiol group to form disulfides and other metabolites . The compound can also interact with other enzymes and cofactors involved in redox reactions, affecting metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell and contribute to the compound’s biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, this compound may accumulate in the cytoplasm or nucleus, where it can interact with target proteins and exert its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can participate in redox reactions and influence mitochondrial function. The specific localization of this compound within the cell can determine its biological effects and interactions with other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine-4-thiol hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of piperidine with thiol-containing reagents under controlled conditions. For example, the reaction of piperidine with hydrogen sulfide (H₂S) in the presence of a suitable catalyst can yield piperidine-4-thiol. The resulting thiol can then be converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Another synthetic route involves the use of thiolating agents such as thiourea or thioacetic acid. These agents can react with piperidine under appropriate conditions to introduce the thiol group at the desired position. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
Piperidine-4-thiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can participate in reduction reactions, where the thiol group can be reduced to form hydrogen sulfide.
Substitution: The thiol group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of thioethers or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogen sulfide.
Substitution: Thioethers or other substituted derivatives.
科学研究应用
Piperidine-4-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the role of thiol groups in biological systems.
Medicine: this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with antimicrobial or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
相似化合物的比较
Piperidine-4-thiol hydrochloride can be compared with other piperidine derivatives and thiol-containing compounds:
Piperidine: A simple piperidine ring without the thiol group. It is widely used as a building block in organic synthesis.
Piperidine-4-carboxylic acid: A piperidine derivative with a carboxylic acid group at the fourth position. It has different chemical properties and applications compared to this compound.
Cysteine: An amino acid containing a thiol group. It is a natural compound with important biological functions, including its role in protein structure and function.
属性
IUPAC Name |
piperidine-4-thiol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.ClH/c7-5-1-3-6-4-2-5;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMBSTCFPATRKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543922 | |
| Record name | Piperidine-4-thiol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99201-86-2 | |
| Record name | Piperidine-4-thiol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | piperidine-4-thiol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)



![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)









